molecular formula C21H17N3O2S B381700 Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate CAS No. 380179-94-2

Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate

Cat. No.: B381700
CAS No.: 380179-94-2
M. Wt: 375.4g/mol
InChI Key: PXXXYEWWGRAIKO-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate is a complex organic compound with the molecular formula C21H17N3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoate
  • N-Benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
  • 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine

Uniqueness

Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to similar compounds .

Properties

CAS No.

380179-94-2

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4g/mol

IUPAC Name

ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C21H17N3O2S/c1-2-26-21(25)15-8-10-16(11-9-15)24-19-17-12-18(14-6-4-3-5-7-14)27-20(17)23-13-22-19/h3-13H,2H2,1H3,(H,22,23,24)

InChI Key

PXXXYEWWGRAIKO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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